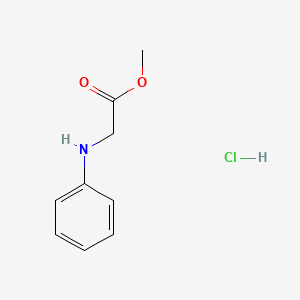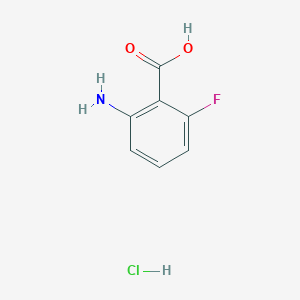![molecular formula C16H34O10Si2 B3284532 Butanedioic acid, bis[3-(trimethoxysilyl)propyl] ester CAS No. 78708-32-4](/img/structure/B3284532.png)
Butanedioic acid, bis[3-(trimethoxysilyl)propyl] ester
描述
Butanedioic acid, bis[3-(trimethoxysilyl)propyl] ester is a chemical compound with the molecular formula C16H34O10Si2 and a molecular weight of 442.60 g/mol. This compound is known for its unique structure, which includes two trimethoxysilylpropyl groups attached to a butanedioic acid backbone. It is commonly used in various industrial and scientific applications due to its versatile chemical properties.
准备方法
The synthesis of butanedioic acid, bis[3-(trimethoxysilyl)propyl] ester typically involves the reaction of butanedioic acid with 3-(trimethoxysilyl)propyl alcohol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity. Industrial production methods may involve large-scale batch or continuous processes to produce the compound efficiently .
化学反应分析
Butanedioic acid, bis[3-(trimethoxysilyl)propyl] ester undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to form butanedioic acid and 3-(trimethoxysilyl)propyl alcohol.
Condensation: The compound can undergo condensation reactions with other silanes or siloxanes to form complex silicate structures.
Substitution: The trimethoxysilyl groups can participate in substitution reactions with nucleophiles, leading to the formation of new compounds.
Common reagents used in these reactions include water, acids, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
Butanedioic acid, bis[3-(trimethoxysilyl)propyl] ester has a wide range of scientific research applications, including:
Material Science: It is used as a precursor for the synthesis of advanced materials, such as silicate-based polymers and composites.
Surface Modification: The compound is employed in surface modification of various substrates to enhance their properties, such as adhesion, hydrophobicity, and chemical resistance.
Biomedical Applications: It is used in the development of biocompatible coatings and drug delivery systems due to its ability to form stable and functional silicate networks.
作用机制
The mechanism of action of butanedioic acid, bis[3-(trimethoxysilyl)propyl] ester involves the hydrolysis and condensation of the trimethoxysilyl groups to form silicate networks. These networks can interact with various molecular targets and pathways, depending on the specific application. For example, in surface modification, the silicate networks can enhance the adhesion properties of the substrate by forming strong chemical bonds with the surface .
相似化合物的比较
Butanedioic acid, bis[3-(trimethoxysilyl)propyl] ester can be compared with other similar compounds, such as:
Butanedioic acid, bis[3-(triethoxysilyl)propyl] ester: This compound has triethoxysilyl groups instead of trimethoxysilyl groups, which can affect its reactivity and properties.
Butanedioic acid, bis[3-(dimethoxymethylsilyl)propyl] ester: This compound has dimethoxymethylsilyl groups, which can lead to different chemical behaviors and applications.
The uniqueness of this compound lies in its specific combination of trimethoxysilyl groups and butanedioic acid backbone, which provides a balance of reactivity and stability for various applications .
属性
IUPAC Name |
bis(3-trimethoxysilylpropyl) butanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34O10Si2/c1-19-27(20-2,21-3)13-7-11-25-15(17)9-10-16(18)26-12-8-14-28(22-4,23-5)24-6/h7-14H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVWOYSXYFOTEEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCOC(=O)CCC(=O)OCCC[Si](OC)(OC)OC)(OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34O10Si2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50710662 | |
| Record name | Bis[3-(trimethoxysilyl)propyl] butanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50710662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78708-32-4 | |
| Record name | Bis[3-(trimethoxysilyl)propyl] butanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50710662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

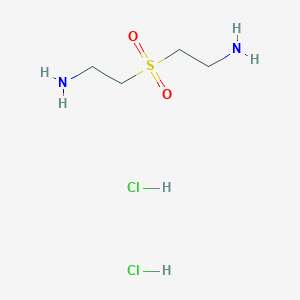

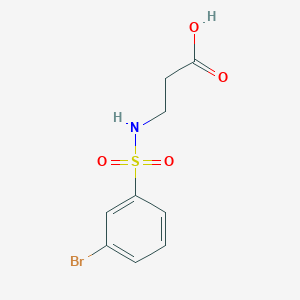
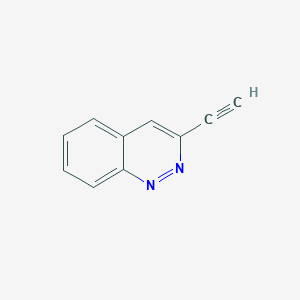
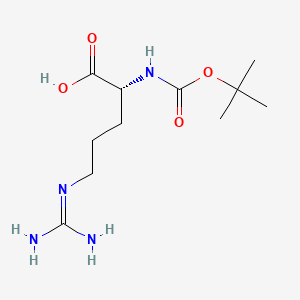
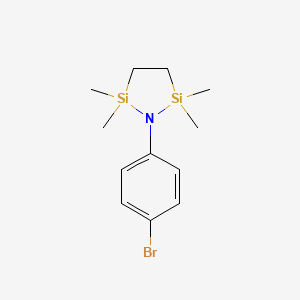

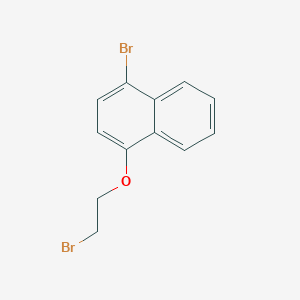
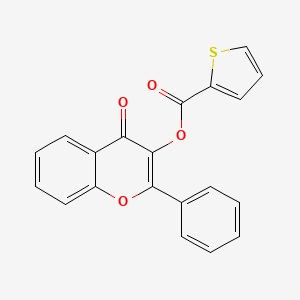
![10-methoxy-4-(5-methylfuran-2-yl)-7-(4-nitrophenyl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene](/img/structure/B3284513.png)

